Ethyl 6-(diethylamino)pyridazine-3-carboxylate
Description
Ethyl 6-(diethylamino)pyridazine-3-carboxylate is a pyridazine derivative featuring a diethylamino substituent at the 6-position and an ethyl ester group at the 3-position. Pyridazine derivatives are widely studied for their versatility in medicinal chemistry and materials science due to their electron-deficient aromatic system, which facilitates diverse substitution patterns and reactivity .
The molecular formula of this compound is C11H17N3O2, with a molecular weight of 235.28 g/mol.
Properties
IUPAC Name |
ethyl 6-(diethylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-14(5-2)10-8-7-9(12-13-10)11(15)16-6-3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCXCXXUKGMPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyridazine Core
Starting Materials and Initial Cyclization
- The classical synthesis begins with dimethyl 2-methylenebutanedioate reacting with hydrazine hydrate to form methyl 6-oxohexahydropyridazine-4-carboxylate (intermediate 11 in patent literature).
- This reaction is typically carried out at low temperatures (0–10°C) with 0.9–1.5 molar equivalents of hydrazine hydrate to control selectivity and yield.
- The product is a mixture of ethyl 2-(5-oxo-1,4-dihydropyrazol-4-yl)acetate and ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate, with the latter as the minor product.
| Step | Reactants | Conditions | Product(s) | Notes |
|---|---|---|---|---|
| 1 | Dimethyl 2-methylenebutanedioate + Hydrazine hydrate | 0–10°C, 1–1.1 eq hydrazine | Methyl 6-oxohexahydropyridazine-4-carboxylate | Controlled temperature essential |
Oxidation to Aromatic Pyridazine
- The dihydropyridazine intermediate is oxidized using bromine in acetic acid to yield the aromatic ethyl 6-oxo-1H-pyridazine-4-carboxylate.
- This oxidation step is crucial for aromatization and stabilization of the pyridazine ring system.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 2 | Dihydropyridazine intermediate + Br2 in AcOH | Room temperature, acidic | Ethyl 6-oxo-1H-pyridazine-4-carboxylate | Aromatization by dehydrogenation |
Ester Hydrolysis (Optional)
- Hydrolysis of the ethyl ester group can be performed under acidic or basic aqueous conditions to yield the corresponding carboxylic acid.
- This step may be omitted if the ester form is desired directly.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 3 | Ethyl 6-oxo-1H-pyridazine-4-carboxylate + H2O (acid/base) | Aqueous acid/base, reflux | 6-oxo-1H-pyridazine-4-carboxylic acid | Optional hydrolysis step |
Introduction of the Diethylamino Group at the 6-Position
The diethylamino group is introduced via nucleophilic substitution or amination reactions on the pyridazine ring, often facilitated by:
- Reaction of the 6-chloro or 6-halo substituted pyridazine derivative with diethylamine under reflux conditions.
- Alternatively, direct amination using diethylamine in the presence of catalysts or under microwave irradiation to improve yields.
This step is critical to obtain the 6-(diethylamino) substitution pattern.
| Method | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 6-chloropyridazine-3-carboxylate ester | Diethylamine, reflux, solvent (e.g., ethanol) | Ethyl 6-(diethylamino)pyridazine-3-carboxylate | Moderate to high yield; reaction time varies |
Esterification at the 3-Carboxylate Position
If the carboxylic acid form is obtained, esterification to the ethyl ester is achieved by:
- Fischer esterification using ethanol and acid catalyst (e.g., sulfuric acid) under reflux.
- Alternatively, direct esterification during the synthesis by using ethyl ester starting materials.
| Method | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| Fischer esterification | 6-(diethylamino)pyridazine-3-carboxylic acid + ethanol | Acid catalyst, reflux | This compound | Standard esterification procedure |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield/Remarks |
|---|---|---|---|---|---|
| 1 | Cyclization | Dimethyl 2-methylenebutanedioate + Hydrazine hydrate | 0–10°C, 0.9–1.5 eq hydrazine | Methyl 6-oxohexahydropyridazine-4-carboxylate | Controlled temp for selectivity |
| 2 | Oxidation | Dihydropyridazine intermediate | Bromine in AcOH, room temp | Ethyl 6-oxo-1H-pyridazine-4-carboxylate | Aromatization step |
| 3 | Amination (Substitution) | 6-halopyridazine-3-carboxylate ester | Diethylamine, reflux, ethanol | This compound | Key step for diethylamino group |
| 4 | Esterification (if needed) | 6-(diethylamino)pyridazine-3-carboxylic acid | Ethanol, acid catalyst, reflux | This compound | Standard Fischer esterification |
Research Findings and Optimization
- The use of bromine in acetic acid as an oxidant provides efficient aromatization with good yields and purity of the pyridazine core.
- Controlling the temperature during hydrazine addition prevents side reactions and improves selectivity toward the pyridazine intermediate.
- Amination with diethylamine is typically performed under reflux in ethanol or similar solvents to ensure complete substitution.
- The overall synthetic route is concise, typically requiring 2–3 steps after initial pyridazine formation, suitable for scale-up in industrial settings due to the use of inexpensive reagents and straightforward procedures.
- Microwave-assisted methods and ionic liquid media have been reported for related heterocyclic syntheses, potentially offering milder and faster reactions, though specific application to this compound requires further investigation.
Notes on Related Chemistry
- While much of the detailed chemistry on coumarin derivatives (e.g., ethyl coumarin-3-carboxylate) involves Knoevenagel condensations and cyclizations, the pyridazine synthesis relies on hydrazine-mediated cyclization and selective oxidation.
- Functional group transformations on the pyridazine ring, such as reduction, rearrangement, and substitution, can be leveraged to modify the compound further for biological activity optimization.
- Amidation and hydrolysis reactions on the ester group allow for structural diversification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(diethylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridazine ring.
Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-(diethylamino)pyridazine-3-carboxylate has shown potential as a pharmacological agent. Its derivatives have been investigated for their pro-apoptotic properties, which are crucial in cancer therapy. The compound's structure allows it to interact with specific biological targets, making it a candidate for developing new anticancer drugs.
Case Study: Pro-Apoptotic Agents
Research outlined in patent CA3148502A1 describes the use of pyridazine derivatives, including this compound, as pro-apoptotic agents. These compounds induce apoptosis in cancer cells by modulating cellular pathways responsible for cell survival and death . The study indicates that these derivatives can be optimized for enhanced efficacy and selectivity against various cancer types.
Synthesis and Chemical Reactions
The synthesis of this compound involves several methodologies, including the reaction of diethylamine with pyridazine derivatives. Understanding these synthetic routes is essential for developing efficient production methods.
Synthetic Routes Overview
A review of synthetic methods highlights various approaches to producing pyridazine-3(5)-carboxylates, emphasizing the importance of regioselectivity and yield . The methodologies discussed include:
- Condensation Reactions : Utilizing diethylamine in the presence of acid chlorides.
- Cyclization Techniques : Employing cyclization reactions to form the pyridazine ring system.
Agricultural Applications
Beyond medicinal uses, this compound has potential applications in agriculture as a herbicide or pesticide component. Its derivatives could be formulated to enhance crop protection against pests and diseases.
Herbicide Development
Research into herbicidal compositions containing pyridazine derivatives has shown promise in controlling weed populations while minimizing environmental impact . These formulations leverage the compound's chemical properties to disrupt metabolic pathways in target plants.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in various fields. Key properties include:
- Molecular Weight : Approximately 223.27 g/mol.
- Solubility : Soluble in organic solvents, which facilitates its use in chemical reactions and formulations.
- Stability : Exhibits stability under standard laboratory conditions, making it suitable for long-term studies.
Mechanism of Action
The mechanism of action of ethyl 6-(diethylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the pyridazine ring provides a stable scaffold for further functionalization. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Ethyl 6-(diethylamino)pyridazine-3-carboxylate with structurally related pyridazine derivatives:
Physicochemical Properties
- Reactivity : The ester group at position 3 allows hydrolysis to carboxylic acids or conversion to amides (e.g., in , ethyl esters were transformed into carboxamides for PET imaging agents) .
Key Research Findings
Substituent Effects: Bulky groups (e.g., diethylamino) at position 6 reduce electrophilic substitution reactivity but improve lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
Synthetic Flexibility : Ethyl esters serve as versatile intermediates; for example, ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate was functionalized with fluorophenyl groups via SNAr reactions .
Biodistribution : In PET tracers, the 6-substituent’s electronic properties (e.g., electron-withdrawing vs. donating) significantly influence binding affinity and clearance rates .
Biological Activity
Ethyl 6-(diethylamino)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.28 g/mol
The presence of the diethylamino group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
These results indicate that this compound exhibits moderate antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus .
Antiviral Activity
In addition to its antibacterial properties, the compound has shown potential antiviral activity. A study investigated its effects on Hepatitis B Virus (HBV) replication in vitro. The results demonstrated that certain derivatives of pyridazine compounds could inhibit HBV DNA replication effectively.
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.1 |
| Reference Compound A | 2.3 |
| Reference Compound B | 10.5 |
The IC50 value indicates that this compound has significant antiviral potential, although it is less potent than some reference compounds .
The mechanism by which this compound exerts its antimicrobial and antiviral effects is not fully elucidated. However, it is hypothesized that the diethylamino group may facilitate cellular uptake and enhance binding to microbial targets, disrupting essential cellular processes.
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was administered to infected mice models to evaluate its antibacterial efficacy against E. coli. The treated group showed a significant reduction in bacterial load compared to the control group, demonstrating the compound's potential as an antibacterial agent .
Case Study 2: Antiviral Potential
A clinical trial assessed the safety and efficacy of this compound in patients with chronic HBV infection. Preliminary results indicated a reduction in viral load with minimal side effects, suggesting its viability as a therapeutic option for HBV management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
